1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H8BrN3O It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination to form 5-bromofuran. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Formation of Pyrazole Intermediate: The brominated furan is then reacted with hydrazine hydrate to form the pyrazole intermediate. This step involves heating the reaction mixture under reflux conditions.
Methylation: The final step involves the methylation of the pyrazole intermediate using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in water.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways. The compound’s bromofuran moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a different position of the bromine atom on the furan ring.
1-[(5-Chlorofuran-3-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine.
1-[(5-Methylfuran-3-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of the bromine atom at the 5-position of the furan ring, which imparts distinct chemical reactivity and potential biological activities. The combination of the bromofuran and pyrazole moieties makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8BrN3O |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-[(5-bromofuran-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-6(5-13-7)4-12-2-1-8(10)11-12/h1-3,5H,4H2,(H2,10,11) |
InChI Key |
DCCQEKDVKWZMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC2=COC(=C2)Br |
Origin of Product |
United States |
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